molecular formula C15H26Br2 B579826 (1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene CAS No. 19435-98-4

(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene

Cat. No.: B579826
CAS No.: 19435-98-4
M. Wt: 366.181
InChI Key: HQEDYTUWPDQCEM-XLWJZTARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene, chemically known as (1S,8aβ)-4aβ,7β-Dibromodecahydro-4β,7-dimethyl-1α-isopropylnaphthalene, is a sesquiterpene compound. It is characterized by its unique molecular structure, which includes two bromine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene typically involves the bromination of bulgarene. The reaction is carried out by treating bulgarene with bromine in an organic solvent under controlled conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and automated systems to control the reaction conditions. The product is then purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Muurolene dihydrochloride
  • Cadinene dihydrochloride
  • Amorphane derivatives

Uniqueness

(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene is unique due to its specific molecular structure and the presence of two bromine atoms. This gives it distinct chemical properties and reactivity compared to other similar sesquiterpene compounds .

Properties

CAS No.

19435-98-4

Molecular Formula

C15H26Br2

Molecular Weight

366.181

IUPAC Name

(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene

InChI

InChI=1S/C15H26Br2/c1-10(2)12-6-5-11(3)15(17)8-7-14(4,16)9-13(12)15/h10-13H,5-9H2,1-4H3/t11-,12+,13-,14-,15-/m1/s1

InChI Key

HQEDYTUWPDQCEM-XLWJZTARSA-N

SMILES

CC1CCC(C2C1(CCC(C2)(C)Br)Br)C(C)C

Origin of Product

United States

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